molecular formula C15H10Cl2O B8776858 6-Chloro-2-(4-chlorophenyl)-2H-1-benzopyran CAS No. 73110-92-6

6-Chloro-2-(4-chlorophenyl)-2H-1-benzopyran

Cat. No. B8776858
CAS RN: 73110-92-6
M. Wt: 277.1 g/mol
InChI Key: BVVWAIYTJZYVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-chlorophenyl)-2H-1-benzopyran is a useful research compound. Its molecular formula is C15H10Cl2O and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-(4-chlorophenyl)-2H-1-benzopyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(4-chlorophenyl)-2H-1-benzopyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73110-92-6

Product Name

6-Chloro-2-(4-chlorophenyl)-2H-1-benzopyran

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-2H-chromene

InChI

InChI=1S/C15H10Cl2O/c16-12-4-1-10(2-5-12)14-7-3-11-9-13(17)6-8-15(11)18-14/h1-9,14H

InChI Key

BVVWAIYTJZYVGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,5'-Dichloro-2'-hydroxychalcone (7.32 g) was dissolved in ethanol (100 ml) and sodium borohydride (1.89 g) added in small portions. The reaction mixture was stirred for 1 hr at room temperature, evaporated to dryness, and diluted with water. The precipitated solid was filtered off, washed with water, and heated with acetic acid (100 ml) on the steam bath for 2 hr. The acetic acid was evaporated the residue dissolved in dichloromethane, and the solution washed sequentially with water, saturated sodium bicarbonate solution, and water, dried and evaporated. The residue was chromatographed on alumina, eluting with toluene, to give 4',6-dichloroflav-3-ene (3.84 g) as a colourless oil, identified by n.m.r. spectroscopy.
Quantity
7.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two

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